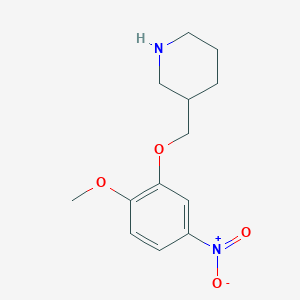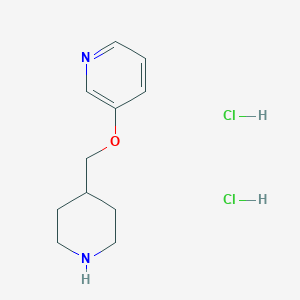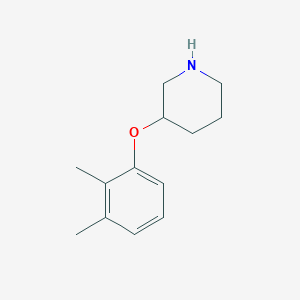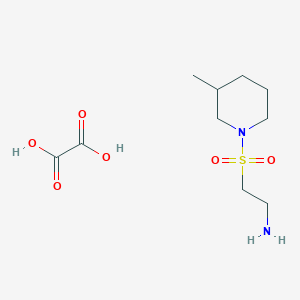![molecular formula C13H22N2O3 B1390095 [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid CAS No. 1171916-96-3](/img/structure/B1390095.png)
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid
Vue d'ensemble
Description
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid (OPEPA) is an organic compound that has been studied in recent years for its potential applications in scientific research. OPEPA is a derivative of the piperidine family of compounds, which are found in a variety of natural sources and have a wide range of biological activities. OPEPA has been shown to possess a number of interesting properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities, making it an attractive target for further investigation.
Mécanisme D'action
The exact mechanism of action of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid is not yet fully understood. However, it is believed that [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid exerts its anti-inflammatory and anti-bacterial activities by blocking the activity of certain enzymes involved in inflammation and bacterial growth. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, suggesting that it may act as an anti-cancer agent.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid have been studied in a variety of model systems. [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to possess anti-inflammatory and anti-bacterial activities in vitro, suggesting that it may be useful in the treatment of infectious diseases. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to inhibit the growth of cancer cells in vitro and reduce the accumulation of amyloid-beta in the brain, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in laboratory experiments include its low cost and ease of synthesis. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has a wide range of biological activities, making it a useful compound for a variety of scientific studies. The main limitation of using [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Orientations Futures
The potential applications of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in scientific research are numerous. Future research should focus on further elucidating the mechanism of action of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in order to better understand its biological activities. Additionally, further studies should be conducted to evaluate the potential therapeutic applications of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in the treatment of infectious diseases, cancer, and neurodegenerative diseases. Other potential future directions for [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid research include the development of new synthetic methods for the production of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid and the investigation of its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been studied for its potential applications in scientific research. [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to possess anti-inflammatory and anti-bacterial activities, making it a potential candidate for the treatment of infectious diseases. [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to reduce the accumulation of amyloid-beta in the brain.
Propriétés
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-5-1-2-6-15)10-14-7-3-11(4-8-14)9-13(17)18/h11H,1-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCSBZHRRSSCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





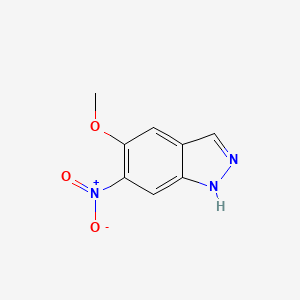
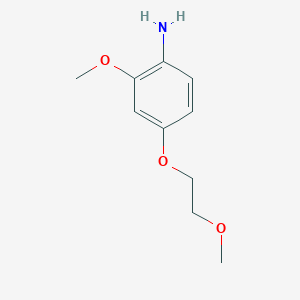
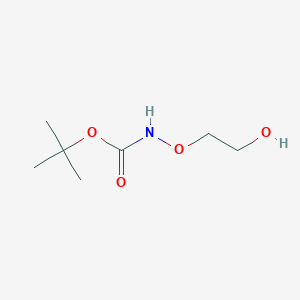
![[(2R,3S)-2-(2,4-Dimethoxy-phenyl)-1-ethyl-pyrrolidin-3-ylmethyl]-methyl-amine hydrochloride](/img/structure/B1390023.png)
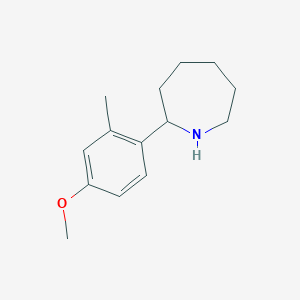
![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
